molecular formula C13H13BrN2O2S B11346996 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11346996
M. Wt: 341.23 g/mol
InChI Key: IUXBZBIHIXHOEX-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a bromophenoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 4-bromophenol with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group and thiazole ring play crucial roles in its binding affinity and activity. These interactions can modulate biological processes, making it a compound of interest for therapeutic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C13H13BrN2O2S/c1-9-16-11(8-19-9)6-15-13(17)7-18-12-4-2-10(14)3-5-12/h2-5,8H,6-7H2,1H3,(H,15,17)

InChI Key

IUXBZBIHIXHOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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